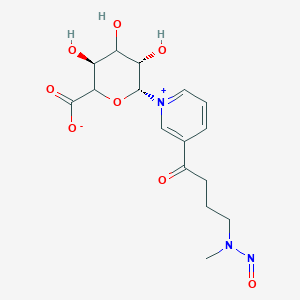
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate: is a chemical compound with the molecular formula C13H26O4Si . It is commonly used in proteomics research and various synthetic applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is widely used in scientific research, particularly in:
Chemistry: It serves as a protecting group for hydroxyl and carboxyl functionalities during multi-step organic synthesis.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate involves several steps. One common method includes the reaction of 2-methyl-1,3-dioxolane-2-propanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wirkmechanismus
The mechanism of action of tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate involves the formation of stable silyl ethers or esters, which protect sensitive functional groups during chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional groups .
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is unique due to its stability and ease of removal compared to other silyl protecting groups. Similar compounds include:
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silyl protecting group but less stable than tert-butyldimethylsilyl derivatives.
Triisopropylsilyl chloride: Offers greater steric protection but is more challenging to remove.
Eigenschaften
CAS-Nummer |
67226-75-9 |
|---|---|
Molekularformel |
C₁₃H₂₆O₄Si |
Molekulargewicht |
274.43 |
Synonyme |
2-Methyl-1,3-dioxolane-2-propanoic Acid (1,1-Dimethylethyl)dimethylsilyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


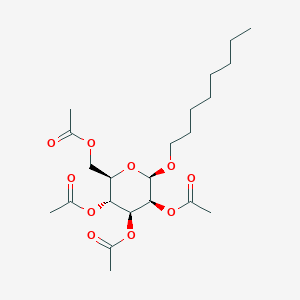
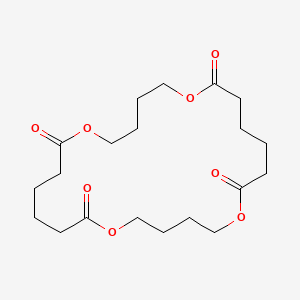
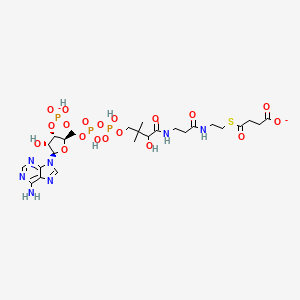
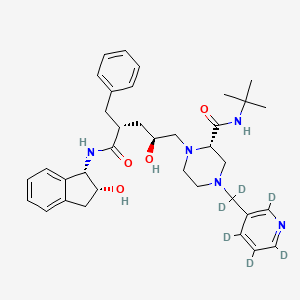
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)
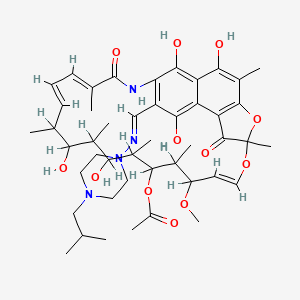
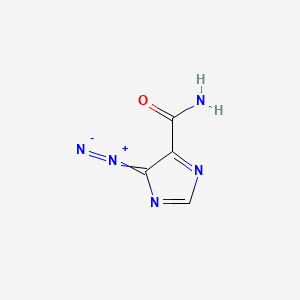
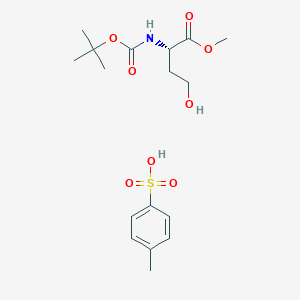
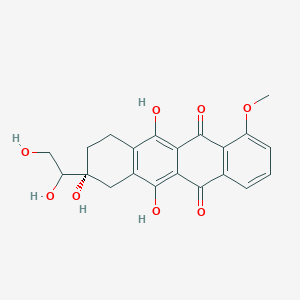
![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
